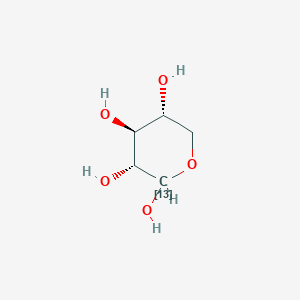

D-Xylose-1-13C

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-KOPVYNEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431118 | |

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70849-21-7 | |

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks Employing D Xylose 1 13c

Stable Isotope Tracing (SIT) Experimental Design

Acute or dynamic labeling strategies are designed to capture metabolic events on a short timescale. A primary example of this is the pulse-chase experiment, a method for examining a cellular process over time by exposing cells to a labeled compound (the "pulse") and then to the same, unlabeled compound (the "chase"). wikipedia.org

In this context, a "pulse" of D-Xylose-1-13C is introduced to a biological system. During this brief period, the labeled carbon is incorporated into downstream metabolites. The pulse is followed by a "chase," where the system is flooded with unlabeled D-xylose. This effectively stops the incorporation of the 13C label and allows researchers to track the fate of the initially labeled cohort of molecules through various metabolic transformations over time. wikipedia.org This technique is particularly valuable for determining the rates of synthesis, degradation, and transport of metabolites involved in xylose metabolism. While classically performed with radioactive isotopes, the principles of pulse-chase are applicable to stable isotope tracing to observe the dynamic progression of the 13C label through a metabolic network before it reaches a steady state. pnas.orgnih.gov

In contrast to acute labeling, many metabolic studies aim to quantify the distribution of fluxes throughout a metabolic network under stable conditions. This requires achieving an isotopic steady state, where the isotopic labeling pattern of intracellular metabolites becomes constant over time. nih.gov This state is a prerequisite for conventional 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique used to quantify intracellular metabolic fluxes. creative-proteomics.comcortecnet.com

To achieve this, cells are cultured for a prolonged period with a medium containing this compound as the sole carbon source or as part of a defined mixture. The duration is determined by the organism's growth rate and the turnover rates of the metabolites of interest, often requiring cultivation for several cell generations. creative-proteomics.com Once the system reaches a steady state, the distribution of the 13C label in various metabolites, typically proteinogenic amino acids or metabolic intermediates, is measured. nih.gov This labeling pattern provides a detailed fingerprint of the active metabolic pathways, allowing for the calculation of the relative and absolute fluxes through different routes of central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.govnih.gov

In many natural and industrial environments, microorganisms encounter multiple carbon sources simultaneously. Understanding how cells prioritize and metabolize these mixed substrates is crucial. This compound is an invaluable tool for dissecting the metabolism of xylose in the presence of other sugars, most commonly glucose. creative-proteomics.com

In a typical co-utilization experiment, a microorganism is grown on a medium containing both unlabeled glucose and this compound. By analyzing the isotopic labeling in downstream metabolites, researchers can precisely determine the proportion of carbon derived from xylose versus glucose. This approach has been used to study carbon catabolite repression, a regulatory mechanism that often leads to the preferential consumption of glucose over other sugars. creative-proteomics.com For instance, 13C-MFA was employed to elucidate the efficient co-utilization of glucose and xylose in an evolved Thermus thermophilus strain, revealing that metabolic fluxes in the upper part of metabolism adjust flexibly to sugar availability. nih.gov Similarly, studies in Escherichia coli have used 13C-labeled xylose to quantify metabolic fluxes during growth on xylose alone, providing a baseline for understanding its metabolism in more complex, mixed-sugar environments. creative-proteomics.com

The accuracy and reliability of stable isotope tracing studies are critically dependent on the isotopic enrichment and chemical purity of the labeled substrate. Commercially available this compound typically has a high isotopic purity, often specified as 99 atom % 13C. diva-portal.org This means that 99% of the molecules in the preparation contain a 13C atom at the C-1 position. High isotopic enrichment is essential to generate a strong and unambiguous signal over the natural abundance of 13C (approximately 1.1%).

Chemical purity is equally important. Contaminants, particularly other carbon sources, can be metabolized by the organism, leading to inaccurate labeling patterns and erroneous flux calculations. Therefore, this compound is supplied with high chemical purity, often 98% or greater. cortecnet.com Researchers must consider these specifications when designing experiments to ensure that the observed labeling patterns are exclusively the result of the metabolism of the intended 13C-labeled tracer.

Analytical Spectroscopic and Spectrometric Techniques for 13C Detection

Following the administration of this compound, sophisticated analytical techniques are required to detect and quantify the incorporation of the 13C label into various metabolites. These methods provide the raw data on isotopic distribution that is essential for subsequent metabolic flux analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules. In the context of 13C tracer studies, 13C NMR is used to directly observe the position of the 13C label within metabolites. frontiersin.org When this compound is metabolized, the 13C atom is transferred to various positions in downstream products. 13C NMR can identify these positions, providing detailed insights into the specific biochemical reactions that have occurred. pnas.org

The analysis of 13C NMR spectra allows for the determination of positional isotopomers, which are molecules that differ only in the position of the isotope. youtube.com For example, the metabolism of [1-13C]xylose can be traced into products like ethanol (B145695) and xylitol, with the 13C label appearing at specific carbon positions that are indicative of the metabolic pathway taken. frontiersin.org Furthermore, the presence of the 13C label allows for the measurement of 13C-13C coupling constants in metabolites that have incorporated multiple 13C atoms, providing additional structural and conformational information. pnas.org One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve complex spectra and unambiguously assign the chemical shifts of the labeled carbons. wikipedia.orgnih.gov

Table 1: 13C NMR Chemical Shift Assignments for D-[1-13C]xylose Anomers in D₂O

| Anomer | Carbon | Chemical Shift (ppm) |

| α-pyranose | C1 | 93.7 |

| C2 | 73.0 | |

| C3 | 74.3 | |

| C4 | 70.9 | |

| C5 | 62.4 | |

| β-pyranose | C1 | 98.1 |

| C2 | 75.5 | |

| C3 | 77.3 | |

| C4 | 70.7 | |

| C5 | 66.7 | |

| α-furanose | C1 | 97.0 |

| β-furanose | C1 | 103.2 |

Data sourced from Omicron Biochemicals, Inc.

Mass Spectrometry (MS) for Isotopologue Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When used in conjunction with 13C-labeled substrates, MS can precisely determine the mass increase in metabolites that have incorporated the 13C atom, allowing for the quantification of isotopic enrichment.

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com Sugars like xylose and their metabolites are generally not volatile and require chemical derivatization prior to GC-MS analysis. thermofisher.comrestek.com This process, often involving methoximation followed by silylation, increases the volatility of the analytes. thermofisher.com Once derivatized, the metabolites can be separated by gas chromatography and detected by the mass spectrometer. The mass spectra will show a shift of +1 m/z for each 13C atom incorporated into a molecule. By analyzing the mass isotopologue distribution, the degree of 13C enrichment in different metabolites can be determined. nih.gov

Table 3: Common Derivatization Agents for GC-MS Analysis of Sugars

| Derivatization Step | Reagent | Purpose |

| Methoximation | Methoxyamine hydrochloride | Converts carbonyl groups to oximes to prevent ring opening and reduce the number of isomers. thermofisher.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups to increase volatility. |

Liquid chromatography-mass spectrometry is well-suited for the analysis of polar and non-volatile compounds, such as sugars and their phosphorylated derivatives, without the need for derivatization. hpst.cznih.gov Hydrophilic interaction liquid chromatography (HILIC) is a common separation technique used for polar metabolites. hpst.czresearchgate.net The separated metabolites are then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecules intact. uab.edu LC-MS can be used to measure the mass isotopologue distributions of a wide range of metabolites derived from this compound, providing a comprehensive picture of its metabolic fate. nih.gov

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to determine the structure of ions. thermofisher.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. thermofisher.com This technique is invaluable for confirming the position of the 13C label within a metabolite. By comparing the fragmentation patterns of the unlabeled and 13C-labeled versions of a metabolite, researchers can deduce which fragments contain the 13C atom. This provides definitive evidence for the specific metabolic transformations that have occurred. The fragmentation of carbohydrates in mass spectrometry is complex, but can reveal detailed structural information. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Precise Isotopologue Quantification

The accurate quantification of isotopologues is fundamental to ¹³C-Metabolic Flux Analysis (¹³C-MFA), and high-resolution mass spectrometry (HR-MS) stands as a pivotal analytical technique in this process. When D-Xylose-1-¹³C is introduced as a tracer, the ¹³C label is incorporated into various intracellular metabolites through metabolic pathways. HR-MS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, possess the capability to distinguish between ions with very small mass differences. This allows for the precise determination of the mass isotopologue distribution (MID) for each metabolite of interest.

The process involves the separation of metabolites, typically by gas chromatography (GC) or liquid chromatography (LC), followed by ionization and mass analysis. The high resolution of these instruments enables the separation of the monoisotopic peak (M0) from the peaks corresponding to metabolites containing one or more ¹³C atoms (M+1, M+2, etc.), which arise from the metabolism of D-Xylose-1-¹³C. This precise measurement is crucial for calculating the fractional labeling of each carbon position within a metabolite, which in turn informs the metabolic flux calculations. Tandem mass spectrometry (MS/MS) can further enhance the analysis by providing positional isotopomer information through the fragmentation of parent ions into daughter ions.

| Instrument Type | Key Advantage for Isotopologue Quantification |

| Time-of-Flight (TOF) | High acquisition speed and good mass accuracy. |

| Orbitrap | High resolution and high mass accuracy, enabling confident identification and quantification. |

| FT-ICR | Ultra-high resolution and mass accuracy, ideal for complex samples and resolving isobaric interferences. |

Computational and Modeling Approaches for Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes in living cells. nih.gov The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as D-Xylose-1-¹³C, into a biological system and then measuring the resulting isotopic labeling patterns in downstream metabolites. nih.gov This information, combined with a stoichiometric model of cellular metabolism and measured extracellular rates, is used to estimate the rates of metabolic reactions. nih.gov

The workflow of a ¹³C-MFA study using D-Xylose-1-¹³C encompasses several key stages:

Isotopic Labeling Experiment: Cells are cultured in a medium where the primary carbon source, xylose, is partially or fully replaced with D-Xylose-1-¹³C. The system is allowed to reach an isotopic and metabolic steady state.

Isotopologue Analysis: Intracellular metabolites are extracted, and the isotopic labeling distribution is measured using techniques like high-resolution mass spectrometry.

Flux Estimation: The measured labeling data and extracellular rates are used as inputs for computational models to estimate the intracellular fluxes.

Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are determined. nih.gov

A prerequisite for any ¹³C-MFA study is the construction of a detailed and accurate stoichiometric model of the metabolic network. This model represents the biochemical reactions occurring in the cell, including the pathways involved in the metabolism of D-Xylose-1-¹³C. The model must be mass-balanced and account for all significant carbon-transforming reactions.

The reconstruction process typically involves:

Literature and Database Review: Gathering information on the known metabolic pathways of the organism under investigation, with a specific focus on xylose metabolism.

Genome Annotation: Utilizing genomic data to identify genes encoding metabolic enzymes and thus infer the presence of specific reactions.

Model Curation: Manually curating the reconstructed network to ensure accuracy and completeness, including the addition of reactions for biomass synthesis, which drains precursors from central metabolism.

Validation of the stoichiometric model is a critical step to ensure that it accurately reflects the cellular metabolism. This can involve checking for mass and charge balance for each reaction and ensuring that the model can simulate known physiological functions, such as growth on specific substrates.

Flux estimation in ¹³C-MFA is a computational optimization problem. The goal is to find a set of metabolic fluxes that best explain the experimentally measured isotopologue distributions from D-Xylose-1-¹³C tracing. This is achieved by minimizing the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the metabolic model for a given set of fluxes.

Various algorithms and software tools have been developed to solve this complex, non-linear optimization problem. These tools typically employ iterative methods to find the optimal flux distribution. The Elementary Metabolite Unit (EMU) framework is a widely used algorithm that simplifies the computational complexity of isotopomer modeling.

| Software Tool | Description |

| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based software package for ¹³C-MFA that supports a wide range of model complexities and experimental designs. |

| OpenFLUX | An open-source software for ¹³C-MFA that is also implemented in MATLAB. nih.gov |

| 13CFLUX2 | A high-performance software suite for steady-state ¹³C-MFA that offers advanced simulation and analysis capabilities. 13cflux.net |

After estimating the optimal flux distribution, it is crucial to assess the statistical significance of the results. This involves two key aspects: evaluating the goodness-of-fit and determining the confidence intervals of the estimated fluxes.

Goodness-of-Fit: A chi-squared statistical test is commonly used to assess how well the model predictions fit the experimental data. A statistically acceptable fit indicates that the model is a plausible representation of the cellular metabolism.

Flux Confidence Intervals: Due to experimental noise and potential model inaccuracies, there is uncertainty associated with the estimated fluxes. Confidence intervals provide a range within which the true flux value is likely to lie with a certain probability (e.g., 95%). These intervals are essential for determining the precision of the flux estimates and for making statistically sound comparisons between different conditions. Methods for calculating these intervals include parameter continuation and Monte Carlo simulations. nih.gov

Flux identifiability analysis is also performed to determine which fluxes in the model can be uniquely determined from the available experimental data. Some fluxes may be unidentifiable or poorly resolved, indicating the need for additional experimental measurements or different isotopic tracers.

While traditional ¹³C-MFA often focuses on central carbon metabolism, integrating the data obtained from D-Xylose-1-¹³C tracer experiments with genome-scale metabolic models (GSMMs) provides a more comprehensive view of cellular metabolism. GSMMs are large-scale representations of an organism's entire metabolic network, reconstructed from genomic and biochemical data. ucsd.edu

The integration of ¹³C-MFA data with GSMMs is facilitated by the Constraint-Based Reconstruction and Analysis (COBRA) framework. nih.gov COBRA methods use the stoichiometric matrix of the GSMM to define a space of possible metabolic states. Experimental data, including the fluxes determined from D-Xylose-1-¹³C labeling, can be used to constrain this solution space, leading to more accurate predictions of the metabolic phenotype.

This integration allows for:

Improved Model Predictions: Constraining the GSMM with experimentally determined fluxes from ¹³C-MFA improves the accuracy of flux predictions across the entire metabolic network.

Hypothesis Generation: Discrepancies between the ¹³C-MFA data and the predictions of the GSMM can highlight gaps in our understanding of the metabolic network and generate new hypotheses for further investigation.

Metabolic Engineering Applications: A constrained GSMM can be used to simulate the effects of genetic modifications on metabolic fluxes, guiding the design of strains with improved production of desired compounds from xylose.

The COBRA Toolbox is a popular software suite that provides a wide range of functions for building, analyzing, and simulating GSMMs, including methods for integrating experimental data. nih.govspringernature.com

Applications of D Xylose 1 13c in Biochemical Pathway Elucidation and Metabolic Engineering

Microbial Metabolism and Bioconversion Pathways of D-Xylose

The metabolic engineering of microorganisms for the efficient conversion of lignocellulosic biomass into biofuels and other valuable chemicals has been a significant area of research. nih.gov D-xylose, the second most abundant sugar in these hydrolysates, presents a key substrate for improving the economic viability of such processes. nih.govosti.gov The use of stable isotope tracers, particularly D-Xylose-1-¹³C, has been instrumental in elucidating the intricate network of metabolic pathways involved in its microbial utilization. asm.orgcortecnet.com ¹³C-Metabolic Flux Analysis (¹³C-MFA) allows for the precise quantification of intracellular metabolic fluxes, providing a detailed understanding of how microorganisms catabolize D-xylose and channel its carbon into various metabolic routes. cortecnet.comyoutube.com This knowledge is crucial for identifying metabolic bottlenecks and devising effective strategies for strain improvement.

Comprehensive Mapping of D-Xylose Catabolic Pathways

Microorganisms have evolved diverse pathways for the catabolism of D-xylose. wikipedia.org The application of D-Xylose-1-¹³C has enabled researchers to map these pathways with high resolution, revealing the distribution of carbon from D-xylose into different metabolic intermediates.

Eukaryotic microorganisms, such as yeasts and fungi, typically utilize the oxidoreductase pathway for D-xylose metabolism. wikipedia.orgnih.gov This pathway involves a two-step conversion of D-xylose to D-xylulose. First, xylose reductase (XR) reduces D-xylose to xylitol, a reaction that often utilizes NADPH as a cofactor. wikipedia.orgnih.gov Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, using NAD⁺ as a cofactor. wikipedia.org The resulting D-xylulose is then phosphorylated to D-xylulose-5-phosphate. The use of D-Xylose-1-¹³C in flux analysis helps to quantify the in vivo activities of XR and XDH and to understand the metabolic consequences of the cofactor imbalance inherent in this pathway. nih.gov

Beyond the two primary pathways, some microorganisms employ alternative routes for D-xylose catabolism. wikipedia.org The Weimberg and Dahms pathways are oxidative routes found in some bacteria, where D-xylose is oxidized to D-xylonic acid and further metabolized. wikipedia.orgresearchgate.net Additionally, the phosphoketolase pathway has been identified as a significant route for D-xylose catabolism in some bacteria, such as Clostridium acetobutylicum. asm.orgnih.gov In this pathway, D-xylulose-5-phosphate is cleaved into glyceraldehyde-3-phosphate and acetyl-phosphate. researchgate.net Studies utilizing D-Xylose-1-¹³C have been crucial in discovering and quantifying the flux through these alternative pathways, revealing a greater metabolic diversity for D-xylose utilization than previously understood. asm.orgnih.gov For instance, in C. acetobutylicum, it was found that the phosphoketolase pathway could contribute up to 40% of the D-xylose catabolic flux. asm.orgnih.gov

Interconnections with Central Carbon Metabolism (e.g., Pentose (B10789219) Phosphate (B84403) Pathway, Glycolysis, TCA Cycle)

Regardless of the initial catabolic route, D-xylose metabolism ultimately converges with the central carbon metabolism. D-xylulose-5-phosphate, the common intermediate from the xylose isomerase and oxidoreductase pathways, enters the pentose phosphate pathway (PPP). researchgate.netwikipedia.org The PPP then converts D-xylulose-5-phosphate into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov These intermediates can then proceed through glycolysis to produce pyruvate, which can be further metabolized in the tricarboxylic acid (TCA) cycle for energy production and the generation of biosynthetic precursors. researchgate.netcore.ac.uk

Elucidation of Cofactor Regeneration and Imbalance (e.g., NADPH, NAD⁺)

The use of D-Xylose-1-¹³C in metabolic flux analysis, combined with measurements of cofactor levels, provides a powerful tool for studying the in vivo effects of this cofactor imbalance. nih.govresearchgate.net By quantifying the metabolic fluxes, researchers can infer the rates of cofactor production and consumption in different pathways. For example, a high flux through the oxidative PPP can indicate a cellular response to regenerate NADPH. nih.gov This understanding is crucial for metabolic engineering strategies aimed at improving cofactor regeneration and balancing the redox state of the cell to enhance the production of desired chemicals from D-xylose. nih.govnih.gov

Quantification of Carbon Flux Distribution and Bottlenecks in Engineered Strains

The use of D-Xylose-1-13C in metabolic flux analysis (MFA) is a powerful tool for quantitatively mapping the flow of carbon through the central metabolic pathways of engineered microorganisms. nih.govnih.gov This technique allows researchers to determine the in vivo rates of individual enzymatic reactions, providing a detailed snapshot of cellular metabolism. nih.govresearchgate.net By feeding engineered strains a substrate containing this compound, scientists can track the incorporation of the heavy isotope into various intracellular metabolites. The resulting labeling patterns in intermediates and proteinogenic amino acids are measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and then used to computationally estimate the intracellular metabolic fluxes. frontiersin.orgarxiv.org

This approach is crucial for identifying metabolic bottlenecks that limit the efficiency of microbial cell factories. For instance, in engineered Saccharomyces cerevisiae strains designed to ferment xylose, 13C-MFA has revealed significant limitations. Studies have shown that while the flux through the non-oxidative pentose phosphate pathway (PPP) is high during xylose utilization, bottlenecks can occur in lower glycolysis. nih.govnih.gov This imbalance can lead to inefficient re-oxidation of the cofactor NADH and reduced ethanol (B145695) productivity compared to glucose fermentation. nih.govnih.gov

In other organisms, such as Pseudomonas putida engineered to grow on xylose, 13C-MFA has been used to map the distribution of carbon fluxes through pathways like the Entner-Doudoroff pathway and the TCA cycle. researchgate.net Similarly, in Clostridium acetobutylicum, experiments with [1-13C]xylose revealed that a significant portion of xylose catabolism—up to 40%—proceeds through the phosphoketolase pathway, a finding critical for understanding and engineering solvent production in this organism. asm.org

These quantitative analyses provide precise targets for metabolic engineering. By pinpointing specific reactions with low flux or identifying pathway imbalances, researchers can devise strategies such as overexpressing specific enzymes or deleting competing pathways to redirect carbon flow, thereby improving the yield and productivity of desired bioproducts. researchgate.net

Table 1: Research Findings on Carbon Flux Distribution and Bottlenecks using 13C-Xylose

| Organism | Engineering Strategy | Key Pathway Analyzed | Identified Bottleneck/Finding | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Expression of xylose isomerase | Pentose Phosphate Pathway (PPP), Glycolysis | Inefficient re-oxidation of NADH due to a bottleneck in lower glycolysis. nih.govnih.gov | nih.govnih.gov |

| Pseudomonas putida EM42 | Engineered for xylose utilization | Central Carbon Metabolism | Quantification of fluxes through the Entner-Doudoroff pathway and TCA cycle. researchgate.net | researchgate.net |

| Clostridium acetobutylicum | Wild-type (xylose utilizing) | Xylose Catabolism | The phosphoketolase pathway was found to be active, contributing up to 40% of xylose catabolic flux. asm.org | asm.org |

Insights into Carbon Source Preference and Co-utilization Dynamics

A major challenge in converting lignocellulosic biomass into biofuels and biochemicals is the presence of multiple types of sugars, primarily glucose and xylose. nih.govfrontiersin.org Most industrially relevant microorganisms, including Saccharomyces cerevisiae and Escherichia coli, exhibit a preference for glucose, a phenomenon known as carbon catabolite repression (CCR). nih.govmdpi.com This results in sequential sugar utilization—glucose first, then xylose—which leads to inefficient and lengthy fermentation processes. nih.gov Overcoming CCR to achieve simultaneous co-utilization of glucose and xylose is a key goal of metabolic engineering. researchgate.net

This compound, often used in conjunction with 13C-labeled glucose, is instrumental in dissecting the complex dynamics of sugar co-utilization. nih.gov 13C-MFA allows researchers to trace the parallel metabolic fates of both sugars simultaneously within the cell. This provides quantitative data on how metabolic fluxes from each sugar are partitioned into different pathways, such as glycolysis, the pentose phosphate pathway, and the TCA cycle, during co-fermentation. nih.gov

For example, a study on an evolved Thermus thermophilus strain, which efficiently co-utilizes glucose and xylose, employed 13C-MFA to understand its metabolic strategy. nih.gov The analysis revealed that metabolic fluxes in the upper parts of metabolism adjusted flexibly depending on the availability of each sugar, while fluxes in the lower part remained relatively constant. nih.gov This provided crucial insights into the metabolic rewiring that enables efficient co-fermentation. nih.gov In engineered S. cerevisiae, studies have shown that xylose metabolism can support the diversion of metabolic flux towards non-ethanol products, potentially increasing the pool of acetyl-CoA available for other bioproducts. frontiersin.org

By providing a quantitative understanding of how engineered strains manage mixed sugar streams, this compound labeling studies guide the development of more robust and efficient strains for industrial biorefineries. nih.govresearchgate.net

Table 2: Comparison of Engineered Strains for Glucose-Xylose Co-utilization

| Organism | Key Engineering Feature | Growth Rate on Glucose + Xylose (h⁻¹) | Glucose:Xylose Uptake Ratio | Key Insight from 13C-MFA | Reference |

|---|---|---|---|---|---|

| Thermus thermophilus LC113 | Evolved strain with duplicated sugar transporters and xylose pathway genes | 0.44 | ~1.0 | Flexible adjustment of upper metabolic fluxes while lower fluxes remain constant. nih.gov | nih.gov |

| Saccharomyces cerevisiae | Engineered with xylose utilization pathway | Varies by strain | Varies | Xylose metabolism supports diversion of flux towards non-ethanol products. frontiersin.org | frontiersin.org |

Guiding Metabolic Engineering for Enhanced Bioproduction

This compound is a valuable tool for optimizing the microbial production of xylose derivatives like xylitol and xylonic acid. Xylitol, a sugar alcohol used as a sugar substitute, is an intermediate in the xylose metabolic pathway of many yeasts. nih.govmdpi.com In these organisms, xylose is first reduced to xylitol by xylose reductase (XR) and then oxidized to xylulose by xylitol dehydrogenase (XDH). nih.govmdpi.com To accumulate xylitol, a common metabolic engineering strategy is to block its conversion to xylulose.

13C-MFA can guide this process by quantifying the flux through the XDH-catalyzed step. By identifying this as the key control point, genetic engineering efforts can be precisely targeted. For example, disrupting the XYL2 gene, which encodes for XDH, in the yeast Candida tropicalis has been shown to eliminate XDH activity and redirect nearly all consumed xylose towards xylitol production, achieving yields close to 100%. nih.gov

Similarly, in recombinant E. coli engineered for xylitol production, introducing a heterologous xylose reductase enables the conversion of xylose to xylitol. researchgate.netmdpi.com 13C tracer analysis helps to understand the carbon flow and, crucially, the availability of cofactors like NADPH, which is required by many xylose reductases. mdpi.com Studies have shown that enhancing the NADPH supply by overexpressing enzymes like pyridine nucleotide transhydrogenase can significantly improve xylitol titers. mdpi.comcolab.ws This demonstrates how flux analysis can identify not just primary pathway bottlenecks but also limitations in cofactor regeneration, guiding multi-step engineering strategies.

The production of bioethanol from lignocellulosic biomass is a cornerstone of the renewable energy sector. mdpi.comnih.gov This biomass is rich in cellulose and hemicellulose, which can be hydrolyzed into glucose and xylose, respectively. mdpi.comnih.gov While Saccharomyces cerevisiae is an excellent glucose fermenter, it cannot naturally utilize xylose. researchgate.net Extensive metabolic engineering has been undertaken to enable xylose fermentation in this yeast, but productivity often remains lower than with glucose. nih.govnih.gov

This compound-based metabolic flux analysis has been essential in diagnosing the metabolic hurdles in these engineered strains. A major issue identified is the cofactor imbalance created by the heterologous xylose assimilation pathway. mdpi.com The commonly introduced xylose reductase (XR) often uses NADPH, while the subsequent xylitol dehydrogenase (XDH) requires NAD+, leading to a redox imbalance that results in the accumulation of byproducts like xylitol and glycerol and diverts carbon away from ethanol. mdpi.com 13C-MFA quantifies the flux to these byproducts, providing a clear measure of the problem's severity. mdpi.com

Another strategy is to introduce a xylose isomerase (XI) pathway, which directly converts xylose to xylulose without cofactors, thus avoiding the redox imbalance. nih.govresearchgate.net However, even in these strains, 13C-MFA has shown that xylose fermentation is limited by other factors, such as a bottleneck in the lower part of glycolysis. nih.govnih.gov These insights, derived directly from tracing the path of 13C-labeled xylose, guide further engineering efforts, such as overexpressing glycolytic enzymes or evolving strains for better performance on xylose, to improve ethanol yields and make lignocellulosic biofuels more economically viable. nih.govnih.gov

Table 3: Strategies to Improve Bioethanol Production from Xylose Guided by 13C-MFA

| Organism | Engineering Strategy | Key Finding/Challenge Identified by 13C-MFA | Resulting Improvement | Reference |

|---|---|---|---|---|

| S. cerevisiae | Introduction of XR-XDH pathway | Cofactor (NADPH/NAD+) imbalance leading to xylitol accumulation. mdpi.com | Strategies to engineer cofactor pathways to increase ethanol yield. mdpi.com | mdpi.com |

| S. cerevisiae | Introduction of xylose isomerase (XI) pathway | Bottleneck in lower glycolysis, inefficient NADH re-oxidation. nih.govnih.gov | Identification of new targets for overexpression to increase glycolytic flux. nih.gov | nih.govnih.gov |

Furfural is a valuable platform chemical derived from the dehydration of pentose sugars like xylose. nih.govraineslab.com It serves as a precursor for a variety of other chemicals and biofuels. researchgate.net Understanding the precise chemical mechanism of xylose dehydration is key to optimizing reaction conditions and catalyst design for higher yields.

Isotopic labeling using this compound and other specifically labeled xylose molecules (e.g., xylose-2-d) provides definitive evidence for reaction mechanisms. nih.govraineslab.com By tracking the position of the isotopic label in the final furfural product, chemists can distinguish between proposed reaction pathways. For example, studies using chromium-based catalysts have investigated whether the reaction proceeds through a 1,2-hydride shift mechanism. raineslab.com In such an experiment, the transfer of a deuterium label from the C-2 position of xylose to the C-1 position of furfural was observed, providing strong support for the hydride-shift mechanism. raineslab.com

This level of mechanistic detail, which would be difficult to obtain otherwise, is crucial for the rational design of more efficient and selective catalytic systems for converting biomass-derived xylose into valuable furan-based chemicals. researchgate.net

The transition from a petroleum-based economy to a bio-based one requires the development of sustainable methods for producing monomers and polymers. D-xylose, as an abundant and renewable resource, is an attractive starting material for creating novel bioplastics and specialty chemicals. rsc.org The development of microbial strains capable of converting xylose into these target molecules is a key area of metabolic engineering.

Tracing the flow of carbon from this compound through metabolic networks is essential for designing and optimizing these production pathways. While specific 13C-MFA studies for novel monomers like (S)-2-Hydroxyisovalerate from xylose are emerging, the principles are well-established. The goal is to channel carbon from the central metabolism—specifically from intermediates of the pentose phosphate pathway and glycolysis derived from xylose—into a new, heterologous production pathway.

13C-MFA can quantify the "leakage" of carbon into competing native pathways and identify bottlenecks within the engineered pathway. This information guides engineers in making targeted genetic modifications, such as deleting genes for byproduct formation or amplifying the expression of rate-limiting enzymes in the production pathway. This rational, data-driven approach is critical for achieving the high yields and productivities needed for the economically viable production of xylose-derived bioplastics and bio-based chemicals. rsc.orgiosrjournals.org

Human and Animal Metabolism Studies with this compound

Assessment of Gut Microbial Metabolism and Dysbiosis

This compound is instrumental in assessing the metabolic activity of the gut microbiome. When ingested, D-xylose that is not absorbed in the small intestine becomes available for fermentation by bacteria in the lower gut. These microbes metabolize the sugar, and if the xylose is labeled with 13C, the resulting metabolic byproducts, including gases like carbon dioxide, will also be labeled.

This principle is the foundation of the 13C-xylose breath test, a diagnostic tool used to detect small intestinal bacterial overgrowth (SIBO), a form of gut dysbiosis. In individuals with SIBO, an abnormally high number of bacteria in the upper small intestine metabolize the ingested this compound. nih.govwikilectures.eu This premature metabolism leads to an early rise in 13CO2 in the exhaled breath. nih.gov Studies have shown this test to be a reliable predictor of SIBO in susceptible pediatric patients. nih.gov

Dysbiosis, an imbalance in the gut's microbial community, can disrupt metabolic functions and weaken the intestinal barrier. researchgate.netmdpi.com Research has indicated that dietary D-xylose can influence the gut environment by promoting the production of certain bacteriophages in Escherichia coli, suggesting a potential role for dietary components in modulating the gut microbiome. nih.gov The use of this compound allows researchers to trace the metabolic activity of these bacteria and understand the functional consequences of dysbiosis. nih.govwikilectures.eu

Investigation of D-Xylose Absorption Kinetics and Post-Absorptive Fate

D-xylose is primarily absorbed in the proximal small intestine through passive diffusion. wikilectures.eu By using this compound, researchers can precisely track the rate and extent of its absorption from the gut into the bloodstream and its subsequent distribution and elimination.

Kinetic studies in humans have established key parameters for D-xylose absorption. In healthy individuals, the absorption half-life has been measured, though this can be prolonged in patients with conditions like impaired renal function. researchgate.net Formal kinetic studies are often necessary to determine the precise bioavailability of D-xylose due to variability in peak serum concentrations and the time taken to reach them. nih.gov

The investigation of D-xylose absorption kinetics is crucial for understanding malabsorptive disorders. The D-xylose absorption test, which measures blood or urine levels after an oral dose, is a standard method for screening for small intestinal malabsorption. researchgate.netmegazyme.com Using the 13C-labeled version allows for a more detailed, non-invasive assessment via breath analysis, reflecting the amount of sugar that has been absorbed and subsequently metabolized by the body. nih.gov

| Parameter | Normal Subjects | Patients with Chronic Renal Failure | Source |

| Absorption Rate (hr⁻¹) | 1.03 | 0.555 | nih.gov |

| Extent of Absorption (%) | 69.4% | 48.6% | nih.gov |

| Absorption Half-life (minutes) | 31 +/- 12 | 62 +/- 23 | researchgate.net |

| Nonrenal Clearance (ml/min) | 90.9 | 43.3 | nih.gov |

This table presents comparative kinetic data for D-xylose absorption in healthy individuals and those with chronic renal failure, highlighting the impact of renal function on xylose metabolism.

Tracing Xylose Oxidation and Carbon Dioxide Production in Vivo

Once D-xylose is absorbed, it enters the systemic circulation and is metabolized. The use of this compound enables the direct tracing of its oxidative fate. The labeled carbon atom at the C1 position is released as 13CO2 during metabolic processing. This labeled carbon dioxide is then transported to the lungs and exhaled.

The measurement of 13CO2 in expired air over time provides a real-time window into the body's ability to absorb and oxidize xylose. nih.gov The 13C-xylose breath test is a prime application of this principle. Following the administration of an oral dose of 13C-xylose, breath samples are collected at regular intervals and analyzed for the ratio of 13CO2 to 12CO2. nih.govwikilectures.eu

Research into Nutritional Significance and Malabsorption Syndromes

The D-xylose absorption test is a cornerstone in the diagnosis of malabsorption syndromes, which are characterized by the inability to properly absorb nutrients from the gastrointestinal tract. nih.govmedbullets.com Conditions such as celiac disease, Crohn's disease, and tropical sprue often lead to impaired absorption in the small intestine. ksu.edu.sabshingredients.com

The test helps to differentiate between malabsorption caused by intestinal mucosal defects and that caused by pancreatic enzyme insufficiency, as pancreatic enzymes are not required for D-xylose absorption. ksu.edu.sa Low levels of D-xylose in the blood or urine following an oral dose are indicative of malabsorption. megazyme.combshingredients.com

The use of this compound enhances this diagnostic capability. The 13C-xylose breath test offers a non-invasive alternative to traditional blood and urine tests. nih.gov Studies have demonstrated its high sensitivity and specificity in distinguishing celiac disease patients from healthy individuals. nih.gov In patients with celiac disease, significantly less 13CO2 is exhaled in the initial hours of the test compared to healthy controls, reflecting diminished absorptive capacity. nih.gov This makes this compound a significant tool in nutritional research and the clinical investigation of malabsorption.

| Condition | Effect on D-Xylose Absorption | Diagnostic Indication from 13C-Xylose Breath Test | Source |

| Small Intestinal Bacterial Overgrowth (SIBO) | Premature metabolism by bacteria | Early and high peak of exhaled 13CO2 | nih.govwikilectures.eu |

| Celiac Disease | Reduced absorption due to intestinal villi damage | Significantly less 13CO2 exhaled in the first hour | nih.gov |

| Healthy Individual | Normal absorption and metabolism | Characteristic peak of 13CO2 excretion at ~2.5 hours | nih.gov |

This table summarizes the application of the this compound breath test in diagnosing different gastrointestinal conditions based on the pattern of exhaled labeled carbon dioxide.

Plant Biochemistry and Environmental Ecological Studies

D-Xylose as a Constituent of Plant Cell Wall Hemicellulose

D-xylose is a fundamental building block of hemicellulose, a major component of plant cell walls. wikipedia.org Hemicelluloses are a diverse group of polysaccharides that, along with cellulose and pectin, form a cross-linked network providing structural support to the plant. wikipedia.organnualreviews.org They are the second most abundant plant biomass fraction after cellulose. researchgate.net

Structurally, hemicelluloses consist of a β-(1→4)-linked backbone of sugar units. annualreviews.org While cellulose is a homopolymer of glucose, hemicelluloses are heteropolymers composed of various sugars, with D-xylose often being the most abundant monomer, particularly in hardwoods. wikipedia.orgresearchgate.net Important examples of hemicelluloses rich in xylose include xylan, glucuronoxylan, and arabinoxylan. wikipedia.org These polymers consist of a backbone of β-(1→4)-linked D-xylose residues. researchgate.net

Microbial Decomposition and Carbon Cycling in Soil Ecosystems

The use of D-Xylose labeled with carbon-13 (¹³C) is a powerful tool for investigating the intricate processes of microbial decomposition and carbon cycling within soil ecosystems. Stable Isotope Probing (SIP), particularly with ¹³C-labeled substrates like xylose, allows researchers to trace the flow of carbon from a specific source into the soil microbial community. researchgate.netnih.gov This technique helps identify which microorganisms are actively metabolizing specific carbon compounds and illuminates their role in the broader carbon cycle. researchgate.netpnas.org

Research employing ¹³C-xylose has revealed distinct dynamics in how soil microbes process different types of carbon. For instance, studies comparing the metabolization of labile (easily broken down) ¹³C-xylose with more complex, structural carbon like ¹³C-cellulose show that xylose is metabolized much more rapidly. researchgate.netnih.gov In one study, the amount of ¹³C from xylose remaining in the soil dropped significantly within the first few days, indicating rapid uptake and processing by microbes. researchgate.net This rapid assimilation was reflected in the detection of ¹³C incorporation into microbial DNA within just one to three days. frontiersin.org In contrast, the ¹³C from cellulose was processed more slowly. researchgate.netnih.gov

The peak mineralization rate for xylose, which is the conversion of the labeled carbon into ¹³CO2, has been observed to occur around the second day after its introduction into the soil. pnas.org This is faster than for more complex aromatic compounds like vanillin but slower than for simple sugars like glucose. pnas.orgosti.gov These findings underscore that the bioavailability of a carbon source is a key factor influencing both the rate of decomposition and the structure of the active microbial guilds. pnas.org

By sequencing the ¹³C-labeled DNA from soil samples, scientists can identify the specific bacterial and eukaryotic taxa responsible for xylose decomposition. researchgate.netnih.gov Such experiments have shown that different microbial groups become active at different times. Eukaryotic genera often dominate as the initial consumers of labeled biomass, while bacteria may incorporate the labeled carbon later, potentially through cross-feeding on byproducts from the initial decomposers. researchgate.net This high-resolution approach provides critical insights into the functional roles and ecological strategies of microorganisms in the soil carbon cycle. nih.gov

Table 1: Dynamics of ¹³C-Xylose Metabolization in Soil Over 30 Days

| Time Point (Days) | Percentage of Added ¹³C Remaining in Soil (Approx.) | Key Observations |

|---|---|---|

| 1 | ~60% | Rapid initial uptake and metabolization by soil microbes. Peak ¹³C incorporation detected in the DNA of specific microbial groups. researchgate.netfrontiersin.org |

| 3 | ~45% | Continued assimilation of ¹³C into microbial DNA, with shifts in the active microbial community composition. researchgate.netfrontiersin.org |

| 7 | ~35% | Further decline in remaining ¹³C as it is respired as CO2 or incorporated into stable microbial biomass. researchgate.net |

| 14 | ~30% | ¹³C is no longer detectable in the bacterial DNA, indicating the initial pulse of labile carbon has been processed. frontiersin.org |

| 30 | ~28% | A small fraction of the initial ¹³C remains, likely incorporated into more stable soil organic matter and microbial biomass. researchgate.net |

Ecological Role of Xylose in Plant Secretions (e.g., Nectar Composition)

While nectar is primarily known for its high concentrations of sucrose, glucose, and fructose, the pentose sugar D-xylose has been identified as a significant component in the nectar of certain plant families, most notably the Proteaceae. nih.govroyalsocietypublishing.orgnih.gov In two genera of this family, Protea and Faurea, xylose can constitute up to 39% of the total nectar sugars. nih.govresearchgate.net This unusual nectar composition presents a puzzle from an ecological and evolutionary perspective, as the role of xylose in pollinator attraction and nutrition is complex and not fully understood. nih.gov

Research has shown that many traditional pollinators, such as insects and birds, are averse to xylose. nih.govresearchgate.net For example, studies on Cape honeybees (Apis mellifera capensis) revealed that pure xylose is unattractive compared to common nectar sugars. researchgate.net Furthermore, when presented with mixtures of glucose and xylose, bees consistently preferred the solutions with the lowest proportion of xylose, suggesting the sugar has a repellent effect. researchgate.netjournals.co.za Survival tests indicated that honeybee longevity was inversely related to the proportion of xylose in their diet, with survival on a pure xylose diet being as poor as on water alone. researchgate.net

Despite this aversion from many insects and birds, some mammals have been found to consume and metabolize xylose. The Namaqua rock mouse (Aethomys namaquensis), a known pollinator of some Protea species, will drink pure xylose solutions. nih.govresearchgate.net It is believed that the xylose is metabolized either by the mouse's own tissues or by its gut bacteria. nih.govresearchgate.net However, even for these rodent pollinators, xylose is the least preferred nectar sugar. nih.gov

The presence of high concentrations of xylose in certain nectars is likely not a coevolutionary adaptation to attract specific mammalian pollinators. nih.govresearchgate.net A more probable explanation relates to plant physiology, where xylose present in the plant's phloem sap is passively secreted into the nectar. nih.govresearchgate.net This hypothesis suggests that the nectar composition may, in some cases, be a non-adaptive trait reflecting the plant's internal chemistry rather than a specific strategy to reward pollinators. researchgate.net

Table 2: Xylose Content in the Nectar of Selected Plant Genera

| Plant Genus | Plant Family | Maximum Reported Xylose Content (% of total nectar sugar) | Primary Pollinators Noted |

|---|---|---|---|

| Protea | Proteaceae | Up to 39% nih.govroyalsocietypublishing.org | Birds, Insects, Rodents nih.govresearchgate.net |

| Faurea | Proteaceae | Up to 39% nih.govroyalsocietypublishing.org | Insects, potentially other animals researchgate.net |

| Massonia depressa | Hyacinthaceae | 3.3% researchgate.net | Rodents |

Advanced Research Directions and Future Perspectives for D Xylose 1 13c Applications

Integration of 13C-Metabolomics with Multi-Omics Data (e.g., Transcriptomics, Proteomics)

The integration of data from multiple "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive understanding of complex biological systems. azolifesciences.com A multi-omics approach allows researchers to move beyond correlation to uncover causal relationships, such as identifying master regulator genes or proteins that drive disease phenotypes when perturbed. genexplain.com This holistic view is crucial for understanding complex issues where changes at different biological levels are intertwined. azolifesciences.comgenexplain.com

By combining 13C-metabolomics using D-Xylose-1-13C with transcriptomics and proteomics, researchers can create a more complete picture of metabolic regulation. For instance, observing changes in the flux of this compound through a specific pathway, alongside corresponding changes in gene expression (transcriptomics) and protein levels (proteomics), can provide strong evidence for the functional roles of specific genes and enzymes. This integrated approach can reveal how genetic information flows from DNA to RNA to proteins, ultimately influencing metabolic function. azolifesciences.com For example, a multi-omics strategy can demonstrate how epigenetic modifications affect gene expression, which in turn alters protein signaling networks and metabolic pathways. genexplain.com This is particularly valuable in identifying key drivers of a condition that might be missed by a single-omics approach. genexplain.com

A bioinformatics approach combining transcriptomic and proteomic data has been used to identify molecular similarities and distinct expression differences between dilated and ischemic cardiomyopathy, revealing common and unique biological pathways. nih.gov Such multi-omics integration is essential for identifying novel pharmacological targets and potential diagnostic biomarkers. nih.gov

Development of Novel 13C-Labeled Xylose Isomers and Derivatives for Specific Pathway Probing

While this compound is invaluable, the development of other specifically labeled xylose isomers and derivatives will enable more targeted investigations of metabolic pathways. For example, labeling different carbon positions on the xylose molecule can help to elucidate the specific contributions of different enzymes and pathways to its metabolism. The use of 1-13C-xylose has already been successful in revealing alternative metabolic mechanisms in E. coli. mdpi.com

There are at least four distinct pathways for D-xylose catabolism: the oxido-reductase pathway in eukaryotes, and the isomerase and two oxidative pathways (Weimberg and Dahms) in prokaryotes. wikipedia.org The development of novel labeled isomers can help to dissect these complex and sometimes overlapping pathways. For instance, genetic studies in Caulobacter crescentus suggest a novel pathway for D-xylose metabolism that yields alpha-ketoglutarate. nih.govnih.gov Specifically labeled xylose derivatives could be instrumental in confirming and quantifying the flux through such newly discovered pathways.

The synthesis of various labeled compounds, such as D-Xylose-2-13C, D-Xylose-3-13C, and D-Xylose-13C5, provides researchers with a toolkit to probe different aspects of xylose metabolism. sigmaaldrich.comotsuka.co.jp These tools are critical for mapping xylose utilization in various organisms.

Miniaturization and Automation of Sample Preparation and Analytical Workflows

The demand for high-throughput analysis in metabolomics is driving the miniaturization and automation of experimental workflows. lcms.cz Automating sample preparation, from cell disruption to derivatization, can significantly increase throughput and reduce variability. lcms.cznih.gov

Miniaturized systems, such as microtiter plates and automated liquid handling systems, allow for the parallel processing of many samples, which is essential for large-scale metabolic studies. nih.govresearchgate.net For example, automated "cells-to-peptides" sample preparation workflows have been developed for high-throughput quantitative proteomics. nih.gov The implementation of automated workflows for derivatization of amino acids and preparation of calibration standards has also been demonstrated. lcms.cz These advancements are crucial for efficiently handling the large sample numbers generated in modern metabolomics experiments, including those using this compound.

Expansion of In Vivo 13C-Tracer Applications for Dynamic Metabolic Imaging

Metabolic imaging with hyperpolarized 13C-labeled compounds is an emerging, non-invasive technique for visualizing metabolic processes in real-time within living organisms. nih.govchemrxiv.org While much of the focus has been on pyruvate, the principles can be extended to other 13C-labeled substrates like D-xylose. This would allow for the dynamic imaging of xylose metabolism in vivo, providing spatial and temporal information that is not attainable with traditional metabolomics approaches that rely on analyzing tissue extracts. nih.gov

Hyperpolarized [1-13C]pyruvate magnetic resonance imaging (MRI) is already being investigated in numerous clinical trials for cancer diagnosis and treatment monitoring. chemrxiv.org The ability to distinguish between metabolic products in real-time is a significant advantage of this technique. chemrxiv.org Developing methods to hyperpolarize this compound would open up new avenues for studying pentose (B10789219) phosphate (B84403) pathway (PPP) dynamics and its role in various physiological and pathological states in vivo.

Uncovering Dysregulated Metabolic Pathways in Health and Disease

Metabolic dysregulation is a hallmark of many diseases, including cancer, diabetes, and cardiovascular disease. nih.govfrontiersin.org this compound can be a powerful tool to investigate these alterations. By tracing the fate of the 13C label, researchers can identify bottlenecks, shunts, and other changes in metabolic pathways associated with a particular disease state.

For example, studies have shown that metabolites are often dysregulated in diseases and tend to be involved in the same or adjacent metabolic reactions. frontiersin.org The use of this compound can help to pinpoint which specific pathways involving xylose metabolism are altered. For instance, L-Lactic acid, which is involved in the xylose assimilation pathway, has been found to be dysregulated in multiple diseases. frontiersin.org Understanding these dysregulated pathways can lead to the identification of new biomarkers for diagnosis and prognosis, as well as novel therapeutic targets. nih.govfrontiersin.org

Strategic Implementation in Biorefinery Processes for Sustainable Resource Utilization

Lignocellulosic biomass, which is rich in xylose, is a promising renewable feedstock for the production of biofuels and biochemicals. mdpi.comrsc.org this compound can play a crucial role in optimizing the microbial fermentation processes that are central to biorefineries.

By using this compound as a tracer, researchers can track the efficiency of different microbial strains in converting xylose into desired products like ethanol (B145695) or other value-added chemicals. rsc.org This allows for the identification of metabolic bottlenecks and the rational engineering of microorganisms for improved performance. rsc.org The goal is to develop robust microbial cell factories that can efficiently utilize the xylose fraction of lignocellulosic hydrolysates, which is key to the economic viability of biorefineries. mdpi.comrsc.orgresearchgate.net The conversion of xylose to xylitol, a valuable sugar substitute, is one such application where optimizing the metabolic pathway is crucial. acs.org

The use of this compound can help in understanding and overcoming challenges like carbon catabolite repression, where microorganisms preferentially consume glucose over xylose, a major hurdle in processing mixed-sugar feedstocks from lignocellulosic biomass. rsc.org

Q & A

Q. How is D-Xylose-1-¹³C synthesized, and what analytical methods are used to confirm its structural integrity and isotopic purity?

D-Xylose-1-¹³C is synthesized via isotopic enrichment during sugar biosynthesis or chemical synthesis, with purity verified using nuclear magnetic resonance (NMR) spectroscopy (¹³C-specific signals) and mass spectrometry (MS) to confirm isotopic incorporation . Quantitative analysis of purity (≥99%) should follow standardized protocols, including chromatographic methods (e.g., HPLC) and comparison to unlabeled D-xylose controls. Experimental details must be thoroughly documented for reproducibility, as per guidelines for reporting isotopic labeling in organic chemistry .

Q. What are the best practices for handling and storing D-Xylose-1-¹³C to ensure experimental consistency?

Store the compound in a dry, cool environment (2–8°C) in sealed containers to prevent hygroscopic degradation or isotopic exchange. Use inert atmospheres (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE), including chemical safety goggles and gloves, is mandatory during handling to avoid contamination . Ventilation systems should mitigate airborne particulates, and spills must be managed using non-reactive absorbents .

Q. How can researchers design a literature review strategy to identify prior studies using D-Xylose-1-¹³C in metabolic flux analysis?

Utilize databases like PubMed, SciFinder, and Reaxys with keywords such as "¹³C isotopomer analysis," "pentose phosphate pathway," and "D-Xylose-1-¹³C tracer." Prioritize primary literature from journals specializing in isotopic tracing (e.g., Journal of Biological Chemistry) and validate findings against methodological rigor, such as sample size, statistical analysis, and replication rates .

Advanced Research Questions

Q. What experimental controls are critical when using D-Xylose-1-¹³C in metabolic studies to account for isotopic dilution or cross-compartmental interference?

Include unlabeled D-xylose controls to baseline natural isotopic abundance. Use kinetic modeling to correct for dilution effects in intracellular metabolite pools. For compartmental studies (e.g., mitochondrial vs. cytosolic fluxes), employ fractionation techniques or membrane-specific inhibitors to isolate pathways . Data should be normalized to internal standards (e.g., ¹³C-glucose spikes) and validated via time-course sampling .

Q. How can contradictions in ¹³C metabolic flux analysis (MFA) data involving D-Xylose-1-¹³C be resolved?

Contradictions often arise from incomplete isotopic steady states or model oversimplifications. Address this by:

- Extending tracer incubation times to ensure isotopic equilibrium.

- Incorporating parallel labeling experiments (e.g., dual ¹³C/²H tracers).

- Using computational tools like OpenMTO or INCA to refine flux distributions and sensitivity analyses . Report discrepancies transparently, with error margins and statistical confidence intervals .

Q. What methodologies optimize the use of D-Xylose-1-¹³C in cross-disciplinary studies, such as microbial engineering or plant biochemistry?

In microbial systems, pair D-Xylose-1-¹³C with gene knockout strains to map pathway redundancies. For plant studies, employ hydroponic systems with controlled ¹³C delivery to roots. Use gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) for high-precision measurement of photosynthetic carbon allocation . Methodological transparency is critical, including raw data deposition in repositories like MetaboLights .

Methodological Considerations

Q. How should statistical approaches be tailored for interpreting ¹³C labeling patterns in D-Xylose-1-¹³C experiments?

Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions. For multivariate datasets (e.g., isotopomer abundance), use principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA). Replicate experiments (n ≥ 3) and report coefficients of variation (CV) for technical and biological replicates .

Q. What are the ethical and reporting standards for studies involving isotopic compounds like D-Xylose-1-¹³C?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. Declare all conflicts of interest and funding sources. Raw isotopic data must be archived in open-access platforms, and methods should enable replication per the FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.